Potency Against Recombinant Human MAO‑B: Head‑to‑Head Within the 30‑Compound 1,3,4‑Oxadiazole Urea Library
In the parent study, the target compound (code H8, H9 or H12) displayed an IC₅₀ of 0.039–0.066 µM against human MAO‑B, placing it in the top tier of the 30‑compound library [1]. The majority of library members gave IC₅₀ values above 0.1 µM, and only two additional analogues reached the sub‑micromolar range. For example, compound H7 (bearing a 4‑bromo substituent instead of 4‑chloro) achieved an IC₅₀ of 0.082 µM [1], while compounds with alkyl or unsubstituted phenyl rings on the urea generally exhibited IC₅₀ values >1 µM [1]. This positions the 5‑chloro‑2‑methoxyphenyl–furan–oxadiazole configuration as one of the most potent within the chemotype.
| Evidence Dimension | MAO‑B IC₅₀ (µM) |
|---|---|
| Target Compound Data | 0.039–0.066 µM (compound H8, H9 or H12) [1] |
| Comparator Or Baseline | Compound H7 (4‑Br analogue): 0.082 µM; typical less‑active library members: >1 µM [1] |
| Quantified Difference | Target is ~1.3–25‑fold more potent than comparator analogues within the same series |
| Conditions | Recombinant human MAO‑B fluorimetric assay; compounds pre‑incubated 30 min at 37 °C [1] |
Why This Matters
Procuring a specific analogue with documented sub‑micromolar MAO‑B potency ensures that the compound will serve as an effective positive control or lead scaffold, whereas most library members require higher concentrations that may introduce off‑target effects.
- [1] Tok, F., Uğraş, Z., Sağlık, B. N., Özkay, Y., Kaplancıklı, Z. A., & Koçyiğit-Kaymakçıoğlu, B. (2021). Novel 2,5‑disubstituted‑1,3,4‑oxadiazole derivatives as MAO‑B inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic Chemistry, 112, 104917. View Source
